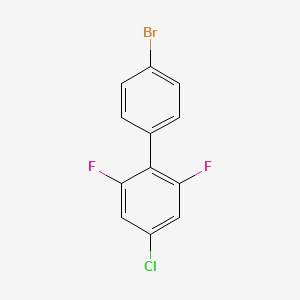
4'-Bromo-4-chloro-2,6-difluoro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the biphenyl structure. The unique arrangement of these halogen atoms imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl typically involves halogenation reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as the Suzuki-Miyaura coupling, to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. Reaction conditions often involve refluxing in solvents like toluene or ethanol to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted biphenyl derivatives, while coupling reactions can produce extended aromatic systems.
科学研究应用
4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl has numerous applications in scientific research:
Biology: The compound is used in the study of halogenated biphenyls’ biological activity and their interactions with biological systems.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of 4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects in biological systems .
相似化合物的比较
Similar Compounds
4-Bromo-2,6-difluoroaniline: This compound shares the biphenyl structure with bromine and fluorine substituents but differs in the presence of an amino group instead of chlorine.
4-Bromo-4’-fluoro-1,1’-biphenyl: Similar in structure but with a fluorine atom instead of chlorine.
4-Bromo-4’-chloro-1,1’-biphenyl: Lacks the additional fluorine atoms present in 4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl.
Uniqueness
The presence of multiple halogen atoms in 4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl imparts unique electronic and steric properties, making it distinct from other biphenyl derivatives
属性
CAS 编号 |
76619-52-8 |
|---|---|
分子式 |
C12H6BrClF2 |
分子量 |
303.53 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-5-chloro-1,3-difluorobenzene |
InChI |
InChI=1S/C12H6BrClF2/c13-8-3-1-7(2-4-8)12-10(15)5-9(14)6-11(12)16/h1-6H |
InChI 键 |
JYYQQNKVQHGZIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2F)Cl)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















